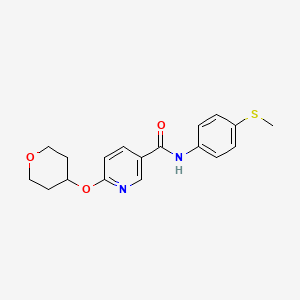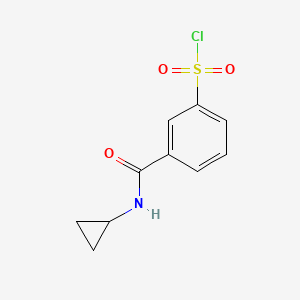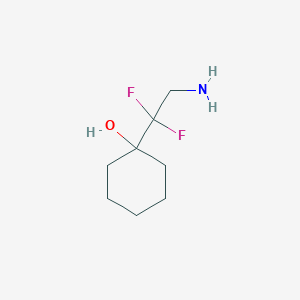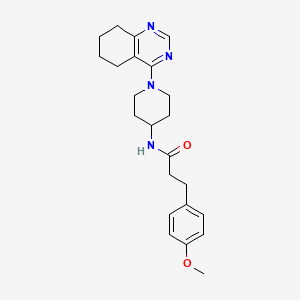
N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in scientific studies.
Applications De Recherche Scientifique
Corrosion Inhibition in Mild Steel
N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, among other nicotinamide derivatives, has been researched for its corrosion inhibition effect on mild steel in hydrochloric acid solutions. These studies focus on the compound's ability to form a protective layer on the steel surface, thereby reducing corrosion rates. The effectiveness of this inhibition is influenced by factors such as concentration and temperature. Techniques such as Tafel polarization and AC impedance measurements, along with spectroscopic analyses (FTIR, EDX, SEM), have been employed to understand the mechanism of action and the structural integrity of the protective layer formed by these inhibitors. The adsorption of these inhibitors on the steel surface follows the Langmuir isotherm model, indicating a strong and uniform adsorption process that contributes to the inhibition effects (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Pathways in Humans and Animals
Research on nicotinamide and its derivatives, including this compound, extends into the study of their metabolic pathways in humans and animals. These compounds are part of the NAD+ salvage pathway, crucial for energy metabolism. The metabolites of nicotinamide, such as N'-methyl-2-pyridone-5-carboxamide and N'-methyl-4-pyridone-3-carboxamide, have been quantitatively analyzed to understand the correlation between dietary intake and urinary excretion, reflecting the body's utilization and metabolic processing of nicotinamide and its derivatives (Shibata & Matsuo, 1989).
Biosynthesis and Enzymatic Activity
The enzymatic processes involved in the biosynthesis and transformation of nicotinamide compounds have been a subject of study, providing insights into the enzymatic pathways that convert these compounds into their metabolites. Such research is crucial for understanding the physiological roles of nicotinamide derivatives and their potential therapeutic applications. Investigations into nicotinamide N-methyltransferase, for example, have revealed its role in catalyzing the N-methylation of nicotinamide, highlighting the enzyme's importance in the metabolism of pyridine-containing compounds and its implications in various human diseases (Babault et al., 2018).
Antimicrobial Properties
Nicotinamide derivatives have been studied for their antimicrobial properties, with specific compounds showing effectiveness against a range of bacterial and fungal species. This research is particularly relevant in the search for new antimicrobial agents amidst growing resistance to existing antibiotics. By understanding the structural and functional aspects of these compounds, researchers aim to develop novel therapeutics with enhanced efficacy and specificity (Patel & Shaikh, 2010).
Propriétés
IUPAC Name |
N-(4-methylsulfanylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24-16-5-3-14(4-6-16)20-18(21)13-2-7-17(19-12-13)23-15-8-10-22-11-9-15/h2-7,12,15H,8-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVKQPUXADCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2479406.png)

![1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2479410.png)
![1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2479411.png)

![2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2479417.png)
![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)
![N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479419.png)


![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)
![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2479427.png)

